
Vanillylidene acetone
Overview
Description
Vanillylidene acetone (CAS 1080-12-2), also known as dehydrozingerone, is a phenolic compound structurally resembling a "half-analog" of curcumin . It is naturally present in ginger (Zingiber officinale) and exhibits diverse biological properties, including antioxidant, antibacterial, antifungal, and antitumor activities . Its molecular structure combines a vanillin-derived aromatic ring with an acetone moiety, enabling keto-enol tautomerization, which contributes to its chromophoric and bioactive characteristics .
Synthesis: this compound is synthesized via C-acylation of O-protected this compound with O-protected dihydroferuloyl chloride, as demonstrated in the synthesis of dihydrocurcumin analogs .
Preparation Methods
Aldol Condensation: Fundamental Reaction Mechanism
The formation of vanillylidene acetone proceeds through a base- or acid-catalyzed aldol condensation. Vanillin, bearing an aromatic aldehyde group, undergoes nucleophilic attack by the enolate ion generated from acetone, followed by dehydration to yield the α,β-unsaturated ketone . The reaction’s efficiency depends on the catalyst’s ability to stabilize the enolate intermediate and facilitate dehydration.
Base-Catalyzed Pathway
In alkaline conditions, hydroxide ions deprotonate acetone to form an enolate, which attacks the carbonyl carbon of vanillin. The resulting β-hydroxy ketone intermediate loses water to form the conjugated enone . Traditional methods employ sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solvents, though excessive base concentration risks over-condensation or decomposition .
Acid-Catalyzed Pathway
Lewis or Brønsted acids, such as sulfated zeolites or ion-exchanged catalysts, activate the carbonyl group of vanillin, enabling nucleophilic attack by acetone. Acidic conditions mitigate side reactions like retro-aldol decomposition, enhancing selectivity .
Heterogeneous Catalysis: Modern Approaches
Basic Catalysts: Hydrotalcites and Mixed Oxides
Magnesium-aluminum hydrotalcites (Mg-Al-HT) and their calcined derivatives (MgO-Al₂O₃) are widely used for their tunable basicity and recyclability.
Reaction Conditions
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Temperature : 110–120°C.
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Solvent : Ethanol or solvent-free systems.
Performance Metrics
Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
MgO-Al₂O₃ | 120 | 20 | 32.5 | 100 |
Mg-Al-HT | 120 | 24 | 37.7 | 100 |
At 120°C, MgO-Al₂O₃ achieves 32.5% vanillin conversion with full selectivity, while hydrotalcites marginally improve yields to 37.7% . Prolonged reaction times (>24 h) risk product degradation due to the catalyst’s strong basicity .
Acidic Catalysts: Modified Zeolites
Sulfated Y zeolites (A2) and copper ion-exchanged Y zeolites (A1) exhibit superior activity by leveraging Brønsted and Lewis acid sites.
Optimized Parameters
Performance Comparison
Sulfated Y zeolites achieve remarkable 95.5% conversion at 120°C over 24 h, though selectivity drops to 86.3% due to minor side products . Copper-exchanged catalysts offer higher selectivity (93.3%) but lower conversion (51.6%) and reduced reusability .
Solvent-Free and Green Chemistry Approaches
Eliminating solvents reduces waste and simplifies purification. A representative protocol involves:
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Mixing Reactants : Combine vanillin (10.0 g, 65.8 mmol) and acetone (4.8 mL, 65.8 mmol) in a molar ratio of 1:1 .
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Catalyst Addition : Add 5 wt% NaOH or KOH pellets.
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Reaction Conditions : Stir at 25–30°C for 30 min, followed by ice-water quenching .
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Isolation : Filter the precipitate, wash with cold water, and recrystallize from ethanol .
Yield : 60–70% with NaOH; 75–80% with KOH .
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactors enhance heat/mass transfer, enabling precise temperature control (50–80°C) and reduced reaction times (10–15 min) . Pilot studies report 85% conversion using immobilized MgO-Al₂O₃ catalysts .
Catalyst Regeneration
Sulfated Y zeolites retain 90% activity after three cycles, whereas hydrotalcites degrade by 30% per reuse . Regeneration involves calcination at 500°C for 4 h .
Chemical Reactions Analysis
Types of Reactions
Vanillylidene acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the butenone group to a butanol group.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) or bromine (Br2).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of butanol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Pharmacological Applications
Vanillylidene acetone exhibits a range of biological activities that make it a candidate for pharmacological applications:
- Antioxidant Properties : It has shown significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .
- Antimicrobial Effects : Studies indicate that this compound possesses antibacterial and antifungal properties, making it useful for developing antimicrobial agents .
- Antitumor Activity : Research has demonstrated its potential to inhibit tumor growth, suggesting possible applications in cancer therapy .
Case Study: Antitumor Effects
A study evaluated the antitumor properties of this compound in vitro, showing that it inhibited the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's effectiveness was compared with established chemotherapeutic agents, indicating a promising role as an adjunct therapy in cancer treatment.
Material Science Applications
This compound is being explored for its use in polymer chemistry and material science:
- Biobased Monomers : It serves as a building block for synthesizing biobased polymers, including polyurethanes and epoxy resins. These materials are increasingly important due to their renewable nature and lower environmental impact compared to conventional plastics .
- Polymer Synthesis : The compound has been utilized to create photoactive liquid crystalline polyesters and other advanced materials with specific thermal and mechanical properties .
Table 1: Summary of Material Science Applications
Application Type | Description | Example Uses |
---|---|---|
Biobased Polymers | Derived from this compound | Epoxy resins, polyurethanes |
Advanced Materials | Liquid crystalline polymers | Optical devices, sensors |
Agricultural Applications
This compound has been investigated for its herbicidal properties:
- Herbicidal Activity : Research indicates that it can inhibit the growth of certain weeds such as Amaranthus and barnyardgrass. This property is particularly valuable in sustainable agriculture practices where chemical herbicides are minimized .
Case Study: Herbicidal Efficacy
A field study assessed the effectiveness of this compound as a natural herbicide. Results showed that application at specific concentrations significantly reduced weed biomass without adversely affecting crop yield.
Mechanism of Action
The biological effects of Vanillylidene acetone are attributed to its ability to interact with various molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities. It also influences inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Vanillylidene acetone belongs to the α,β-unsaturated carbonyl family. Key analogs and their comparative profiles are outlined below:
Structural Analogs in Flavorings
Key Findings :
- Regulatory Status : All three compounds were delisted in England (2024) due to incomplete safety assessments under EFSA’s Procedure .
- Exposure Levels : this compound’s mTAMDI (30–60 µg/person/day) aligns with its analogs, but its MSDI (0.003–0.006 µg/kg/day) is lower than 07.049 .
- Natural Occurrence: Unlike curcumin or gingerols, none of these compounds are found in natural foods, per the Triskelion database .
Functional Analogs in Therapeutics
Mechanistic Differences :
- This compound’s phenolic group enhances redox activity, enabling metal coordination in Pd(II) complexes for targeted cancer therapy, whereas benzylideneacetone lacks this capability .
- Curcumin’s dimeric structure allows for stronger DNA intercalation, while this compound’s monoaryl structure limits its binding efficiency .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of vanillylidene acetone, and how can they be experimentally validated?
- Methodological Answer : this compound (CAS 1080-12-2) is a phenolic ketone with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . Critical properties include:
- Solubility : Slightly soluble in water; solubility tests should use standardized protocols (e.g., OECD 105 shake-flask method) to confirm hydrophobicity .
- Thermal Stability : Decomposition occurs at high temperatures (boiling point: 348.2°C at 760 mmHg). Thermogravimetric analysis (TGA) under inert atmospheres can quantify degradation thresholds .
- Spectroscopic Characterization : Confirm structure via FT-IR (C=O stretch at ~1680 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.7–7.2 ppm; conjugated ketone at δ 2.1–2.3 ppm), and mass spectrometry (base peak at m/z 192.21) .
Table 1 : Key Physicochemical Properties
Property | Value/Description | Reference |
---|---|---|
Density | 1.154 g/cm³ | |
Flash Point | 136.9°C | |
Vapor Pressure | 2.55 × 10⁻⁵ mmHg (25°C) | |
LogP (Octanol-Water) | Estimated 2.1 (experimental validation via HPLC) |
Q. How can researchers synthesize this compound with high purity, and what analytical methods ensure quality control?
- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation between vanillin and acetone under alkaline conditions . Key steps include:
- Reaction Optimization : Adjust molar ratios (e.g., 1:2 vanillin:acetone) and reaction time (6–8 hrs) at 60–80°C to maximize yield.
- Purification : Recrystallize using ethanol-water mixtures, followed by column chromatography (silica gel, hexane:ethyl acetate gradient) to remove unreacted vanillin and byproducts .
- Purity Validation : Use HPLC (C18 column, UV detection at 280 nm) with ≥98% purity threshold. Monitor for oxidation products (e.g., dimerization via phenolic hydroxyl groups) using LC-MS .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from:
- Sample Purity : Impurities (e.g., residual vanillin) can skew results. Validate purity via NMR and HPLC before assays .
- Assay Conditions : Standardize protocols (e.g., DPPH radical scavenging at pH 7.4 vs. acidic conditions) to isolate pH-dependent effects .
- Cellular vs. Cell-Free Systems : Compare results in cell-free systems (e.g., ORAC assay) and cellular models (e.g., HepG2 cells) to differentiate direct chemical activity from metabolic interactions .
Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?
- Methodological Answer : Stability studies should include:
- Oxidative Stability : Accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., quinone derivatives) .
- Light Sensitivity : Expose samples to UV-Vis light (λ = 254–365 nm) and monitor photodegradation via UV-spectroscopy .
- Solution Stability : Test in buffered solutions (pH 3–9) to identify hydrolysis-prone conditions. Use LC-MS to characterize degradation pathways .
Q. What methodologies are recommended for elucidating the mechanism of action of this compound in biological systems?
- Methodological Answer : Mechanistic studies require multi-modal approaches:
- Molecular Docking : Use AutoDock Vina to predict interactions with targets like NF-κB or COX-2, validated by surface plasmon resonance (SPR) binding assays .
- Gene Expression Profiling : RNA-seq or qPCR to identify differentially expressed genes (e.g., Nrf2, SOD1) in treated vs. untreated cells .
- Metabolomics : LC-HRMS to track metabolite changes (e.g., glutathione levels) in response to treatment, linking bioactivity to redox modulation .
Q. Guidelines for Data Reporting
- Reproducibility : Document reaction conditions (solvent, catalyst, temperature), purification steps, and analytical parameters (e.g., HPLC gradients) in detail .
- Ethical Data Presentation : Disclose conflicts (e.g., funding sources) and provide raw data in supplementary materials to enable independent validation .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3 |
InChI Key |
AFWKBSMFXWNGRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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